Ethyl (3R)-3-aminobutanoate

Übersicht

Beschreibung

Ethyl (3R)-3-aminobutanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl (3R)-3-aminobutanoate, also known as ethyl 3-aminobutyrate, is a chiral compound with significant biological activity, particularly in the context of neurotransmission and metabolic pathways. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

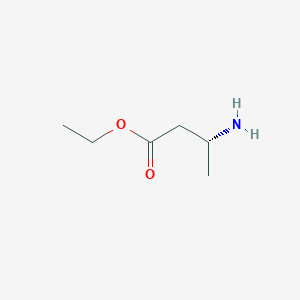

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 115.17 g/mol

- Stereochemistry : Chiral molecule with one stereocenter at the 3-position.

This compound features an amino group attached to the third carbon of a butanoate backbone, which contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

-

Neuroprotective Effects :

- The compound has been shown to enhance cognitive functions and may provide neuroprotection by modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) .

-

Metabolic Pathways :

- It plays a role in amino acid metabolism and energy production pathways, suggesting potential applications in metabolic disorders .

-

Interaction with Receptors :

- This compound may interact with neurotransmitter receptors, enhancing synaptic plasticity .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Prodrug Activity : It may act as a prodrug for GABA, facilitating its role as an inhibitory neurotransmitter in the central nervous system .

Neuroprotective Studies

A study highlighted the neuroprotective role of this compound in models of cognitive decline. The compound was administered to animal models exhibiting symptoms similar to Alzheimer's disease, resulting in improved memory retention and reduced neuronal apoptosis.

Metabolic Role Investigation

Research has demonstrated that this compound influences metabolic pathways related to energy production. In vitro studies showed that it enhances the activity of enzymes involved in amino acid metabolism, suggesting its potential utility in treating metabolic syndromes.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chiral with amino group | Neuroprotective, enhances cognitive function |

| Ethyl (3S)-3-aminobutanoate | Stereoisomer | Different receptor interactions |

| Methyl (3S)-3-aminobutanoate | Methyl ester instead of ethyl | Varies in metabolic effects |

This table illustrates how structural differences among similar compounds can lead to variations in biological activity.

Applications in Drug Development

This compound is being explored as a building block for synthesizing novel pharmaceuticals. Its unique properties make it a candidate for developing drugs targeting neurological disorders and metabolic diseases.

Analyse Chemischer Reaktionen

Reduction Reactions

Ethyl (3R)-3-aminobutanoate can undergo reduction to yield chiral alcohols or amines. For example, in the synthesis of (R)-3-aminobutanol, lithium borohydride (LiBH₄) in ethanol with Lewis acids like lithium chloride selectively reduces the ester group while preserving the amino group .

Transamination and Enzymatic Transformations

The compound participates in transamination reactions, serving as a substrate for enzymes like transaminases. These reactions are critical in synthesizing chiral intermediates for pharmaceuticals, such as atorvastatin precursors .

Ester Hydrolysis and Protection/Deprotection

The ester group undergoes hydrolysis under acidic or basic conditions, while the amino group can be protected/deprotected for selective reactivity .

Nucleophilic Substitution

The β-amino ester participates in nucleophilic substitution reactions, forming derivatives for drug synthesis. For example, reaction with benzyl chloroformate introduces protective groups .

| Reactant | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (R)-3-aminobutyric acid | Benzyl chloroformate, NaOH | Benzyloxycarbonyl-protected derivative | 89% |

Oxidation Reactions

| Reactant | Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| This compound | KMnO₄, acidic conditions | 3-Ketobutanoic acid | 65% | Requires mild conditions |

Key Reaction Insights:

-

Stereochemical Integrity : Reactions involving chiral catalysts (e.g., ω-transaminases) preserve the (R)-configuration, crucial for bioactive molecules .

-

Protection Strategies : Benzyloxycarbonyl (Cbz) and acetyl groups are commonly used to protect the amino group during multi-step syntheses .

-

Solvent Influence : Ethanol and methanol are preferred for reductions and transaminations due to their compatibility with borohydrides and enzymes .

Eigenschaften

IUPAC Name |

ethyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.